molecular formula C7H7BrO B1666278 3-Bromoanisole CAS No. 2398-37-0

3-Bromoanisole

Cat. No. B1666278
CAS RN: 2398-37-0
M. Wt: 187.03 g/mol
InChI Key: PLDWAJLZAAHOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04366329

Procedure details

A mixture consisting of 53% of meta bromophenol and 47% of para bromophenol (30.15 g, 0.174 mol) was dissolved in 150 ml of 50% sodium hydroxide and 30 ml of water and cooled to 25° C., whereupon a white solid precipitated. The white solid was filtered and slurried with 20 ml of 50% sodium hydroxide and 5 ml of water. The white solid was then crystallized again in a similar manner and methylated with an excess of dimethylsulfate and sodium hydroxide to yield 9.72 g (30%) of meta bromoanisole after distillation, containing less than 2% of the para isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.15 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
30%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.Br[C:10]1C=CC(O)=CC=1.O>[OH-].[Na+]>[Br:1][C:2]1[CH:3]=[C:4]([O:8][CH3:10])[CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Step Two
Name
Quantity
30.15 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The white solid was filtered
CUSTOM
Type
CUSTOM
Details
The white solid was then crystallized again in a similar manner

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.72 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.